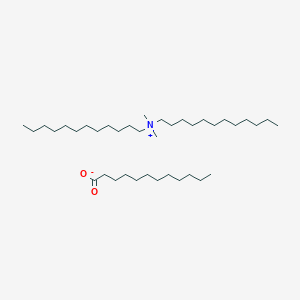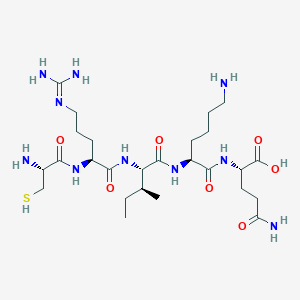
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with two methyl groups at positions 4 and 5, and a benzamide moiety substituted with a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide typically involves the reaction of 4,5-dimethylthiazole-2-amine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzamide moiety.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of their function. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-cyclopentanecarboxamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is unique due to the specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. The presence of the methyl group at position 3 of the benzamide ring can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
549543-74-0 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C13H14N2OS/c1-8-5-4-6-11(7-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
FDDWWWFAXFBNHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)


